4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
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Overview
Description
The compound "4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine" is a derivative of pyrazolopyrimidine, which is a class of compounds known for their biological activities, including adenosine receptor antagonism and anti-inflammatory properties. The structure of this compound suggests potential interactions with various biological targets due to the presence of a morpholine ring and a pyrazolopyrimidine scaffold.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions, including cyclocondensation, formylation, and functional group modifications. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for functional fluorophores was achieved through a microwave-assisted process involving β-enaminones and NH-3-aminopyrazoles, followed by formylation with Vilsmeyer-Haack reagent . Similarly, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as peripheral benzodiazepine receptor ligands involved the variability of substituents at the 3-position and the use of acetamide moieties .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is crucial for their biological activity. The presence of a morpholine ring, as seen in the compound of interest, can be a key pharmacophore for kinase inhibition, as it can form hydrogen bonding interactions and convey selectivity . The structure-activity relationship studies of pyrazolopyrimidine derivatives have shown that the nature of substituents at various positions of the scaffold can significantly affect their binding affinity and selectivity to different receptors .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions depending on their substituents. For example, the introduction of a 3-phenylpropyl group at the pyrazolo nitrogen position can significantly increase the selectivity for certain adenosine receptor subtypes . The presence of acyl or carbamoyl groups can also be crucial for efficient binding to receptors, as demonstrated by the high affinity of certain 7-acylamino derivatives for the human A3 adenosine receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, stability, and fluorescence, can be influenced by their structural features. For instance, pyrazolo[1,5-a]pyrimidines with different acceptor or donor groups at position 7 exhibited large Stokes shifts and varying fluorescence intensities, indicating their potential as fluorescent probes . The metabolic stability of these compounds is also an important consideration, as seen in the evaluation of 6-phenylpyrazolo[3,4-d]pyrimidones, where certain derivatives displayed good metabolic stabilities .
Scientific Research Applications
Phosphodiesterase Inhibition and Antihypertensive Activity
- Phosphodiesterase Inhibition : A study discussed specific inhibitors of cGMP specific (type V) phosphodiesterase, demonstrating enzymatic and cellular activity, as well as oral antihypertensive activity. Substitution by carbon-linked small heterocycles, like morpholine, provided both high levels of activity and stability (Dumaitre & Dodic, 1996).
Antihypertensive Agents
- Potential Antihypertensive Agents : A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine showed promising in vitro and in vivo antihypertensive activity. This indicates the potential of morpholine derivatives as antihypertensive agents (Bayomi et al., 1999).
Treatment of Cognitive Impairment
- Cognitive Impairment Treatment : A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, involving morpholine derivatives, was designed for phosphodiesterase 1 (PDE1) inhibition. The compound ITI-214 showed picomolar inhibitory potency for PDE1 and is being considered for treatment of cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Nonsteroidal Anti-Inflammatory Drug Development
- Development of Nonsteroidal Anti-Inflammatory Drugs : Syntheses of pyrazolo[1,5-a]pyrimidines, including morpholine derivatives, indicated strong anti-inflammatory properties and a better therapeutic index than traditional drugs. Notably, these compounds were found to be devoid of ulcerogenic activity (Auzzi et al., 1983).
Application in Synthetic Fibres
- Use in Synthetic Fibres : Arylazo dyes derived from pyrazolo[1,5-a]pyrimidines, incorporating morpholine, were used for dyeing polyester and polyamide fibers. These compounds showed desirable spectral and dyeing properties (Rangnekar & Puro, 2007).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties . They have a high impact in medicinal chemistry and have been used in the design of many pharmaceutical compounds . The future directions of this compound could involve further exploration of its potential applications in drug discovery and development .
properties
IUPAC Name |
4-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-6-16-13-18(22-9-11-24-12-10-22)23-19(21-16)17(14-20-23)15-7-4-3-5-8-15/h3-5,7-8,13-14H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYWURBSSGDBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49664992 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
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